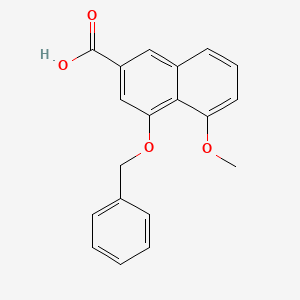
2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- is a complex organic compound with a molecular formula of C21H20O6 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both methoxy and phenylmethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of methoxy and phenylmethoxy groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenemethanol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Naphthalenecarboxylic acid, 5,6,7-trimethoxy-4-(phenylmethoxy)-
- 2-Naphthoic acid
- β-Naphthoic acid
- Isonaphthoic acid
Comparison: Compared to its similar compounds, 2-naphthalenecarboxylic acid, 5-methoxy-4-(phenylmethoxy)- is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. For example, the presence of both methoxy and phenylmethoxy groups can enhance its solubility in organic solvents and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C19H16O4 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
5-methoxy-4-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-22-16-9-5-8-14-10-15(19(20)21)11-17(18(14)16)23-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
KHNMTXBDPHEBHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CC(=C21)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



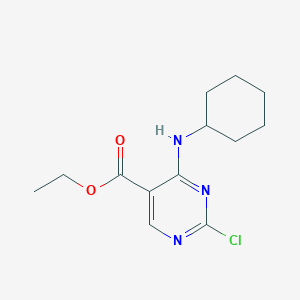
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)
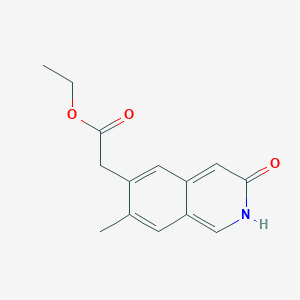
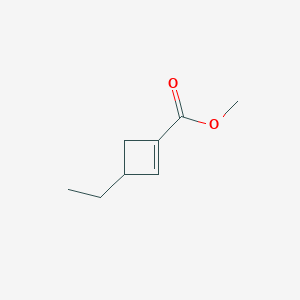

![methyl 5-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13932372.png)
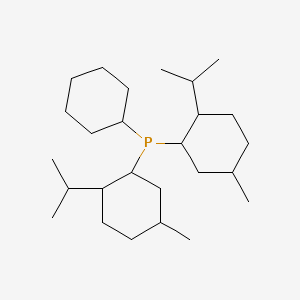

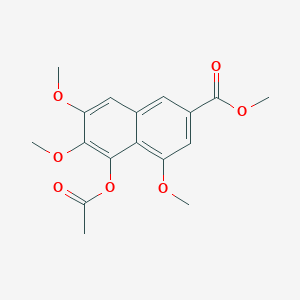


![Benzene, [3-(2-cyclohexylethyl)-6-cyclopentylhexyl]-](/img/structure/B13932417.png)
![(E)-2,3-bis[(3,5-dibromo-2-hydroxyphenyl)methyl]but-2-enedioate](/img/structure/B13932420.png)
